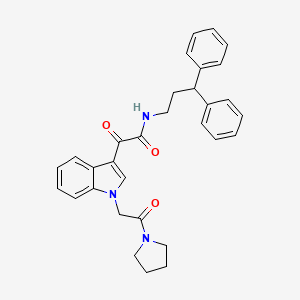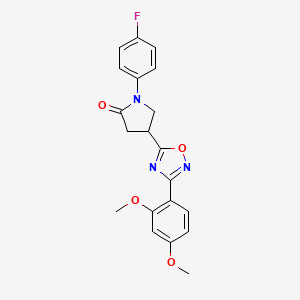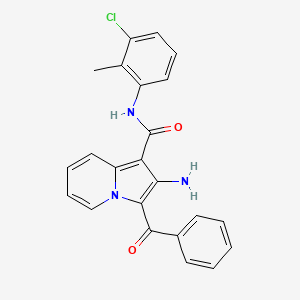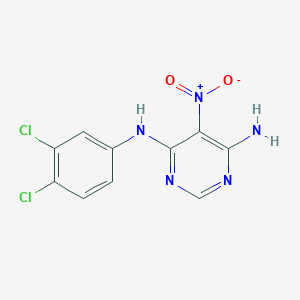
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule also contains an amine group (-NH2) and a nitro group (-NO2), both of which can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, substituted at the 4 and 6 positions with an amine group and a nitro group, respectively. The 4-position is also substituted with a 3,4-dichlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating amine group. The dichlorophenyl group could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro and amine groups could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Materials
Chiral N1-protected vicinal diamines , derived from amino acids, have been utilized in the synthesis of tetrahydropteridine C6-stereoisomers , including N5-formyl-(6S)-tetrahydrofolic acid . This process involves condensation with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by nitro group reduction and amine deprotection. Oxidative cyclization of the resulting triaminopyrimidinone through quinoid pyrimidine intermediates leads to a quinoid dihydropteridine, which is then reduced to a tetrahydropteridine C6-stereoisomer. This synthesis showcases the potential of such diamines in producing compounds with high enantiomeric purity and yield, underlining their application in the development of advanced pharmaceutical materials (Bailey, Chandrasekaran, & Ayling, 1992).
Environmental Chemistry
The formation of N-Nitrosodimethylamine (NDMA) , a probable human carcinogen, during the chlorination of water containing the herbicide diuron, which contains the 3,4-dichlorophenyl moiety, has been examined. The study found that NDMA formation is significantly enhanced in the presence of ammonia (chloramination), a common condition in groundwater impacted by agricultural runoff. This research highlights the importance of understanding the environmental behavior and transformation of compounds containing the 3,4-dichlorophenyl group in water treatment and environmental safety (Chen & Young, 2009).
Advancements in Polymer Science
Polyimides derived from aromatic diamines , including compounds related to N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine, have been developed for their exceptional organosolubility, thermal stability, and hydrophobic properties . These polymers, synthesized using novel aromatic diamine monomers containing pyridine rings, pyrrolidine groups, and ether linkages, exhibit high thermal stability, excellent hydrophobicity, and amorphous structure. Such advancements underscore the potential of these compounds in creating materials with specific desirable properties for applications in electronics, aerospace, and beyond (Huang et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-N-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-6-2-1-5(3-7(6)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARGMBOMTZVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC(=C2[N+](=O)[O-])N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)
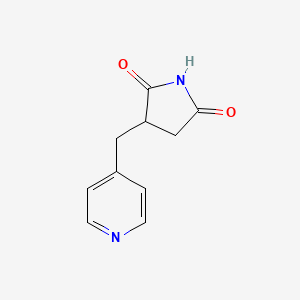
![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)
![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)
![4-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2562213.png)



![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)
